molecular formula C21H25BrN2O B257394 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide

4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide

Cat. No. B257394
M. Wt: 401.3 g/mol
InChI Key: PFEFQYXRSIUALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is widely used in scientific research as a tool compound to study the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide involves the modulation of ion channel activity. It has been shown to increase the activity of voltage-gated potassium channels, which leads to hyperpolarization of the cell membrane and inhibition of neuronal excitability. It also inhibits the activity of acid-sensing ion channels, which are involved in the perception of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide are mainly related to its modulation of ion channel activity. It has been shown to inhibit the proliferation of cancer cells by blocking the activity of voltage-gated potassium channels. It also reduces pain and inflammation by inhibiting the activity of acid-sensing ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide in lab experiments include its high potency and selectivity for ion channels, which allows for precise modulation of their activity. However, its limitations include its potential toxicity and off-target effects, which require careful dose optimization and control.

Future Directions

There are several future directions for the use of 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide in scientific research. One direction is to study its effects on other ion channels and their role in various physiological and pathological conditions. Another direction is to develop more potent and selective analogs of 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide for use in drug discovery and development. Additionally, the use of 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide involves the reaction of 4-bromo-2-nitrobenzoic acid with 4-methylphenyl magnesium bromide in the presence of palladium catalyst. The resulting intermediate is then reacted with piperidine and acetic anhydride to obtain the final product.

Scientific Research Applications

4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide is used in scientific research as a tool compound to study the mechanism of action of various biological processes. It has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channels, the transient receptor potential channels, and the acid-sensing ion channels. It is also used to study the role of these ion channels in various physiological and pathological conditions, such as pain, inflammation, and cancer.

properties

Product Name

4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide

Molecular Formula

C21H25BrN2O

Molecular Weight

401.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25BrN2O/c1-16-5-7-17(8-6-16)20(24-13-3-2-4-14-24)15-23-21(25)18-9-11-19(22)12-10-18/h5-12,20H,2-4,13-15H2,1H3,(H,23,25)

InChI Key

PFEFQYXRSIUALH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3

Origin of Product

United States

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